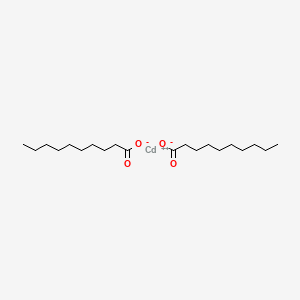

Cadmium didecanoate

Description

Historical Context and Evolution of Cadmium Carboxylate Chemistry

The story of cadmium chemistry began in 1817 when Friedrich Stromeyer in Germany discovered the element as an impurity in zinc carbonate. wikipedia.orgdartmouth.edu For over a century after its discovery, the industrial use of cadmium and its compounds was limited. nih.gov One of its earliest significant applications was in pigments, with cadmium sulfide (B99878) being used to create brilliant and durable yellow to orange colors starting in the 1840s. dartmouth.edu

The mid-20th century marked a significant expansion in the use of cadmium compounds. dartmouth.edu A pivotal development in cadmium carboxylate chemistry was the use of cadmium salts of long-chain fatty acids, such as cadmium laurate and cadmium stearate, as heat and light stabilizers for polyvinyl chloride (PVC). wikipedia.orgnih.gov This application grew substantially in the 1970s and 1980s. wikipedia.org These "metallic soaps" functioned by reacting with hydrochloric acid that is released during the thermal degradation of PVC, thereby preventing a cascade of polymer breakdown. industrialchemicals.gov.au However, due to growing environmental and health regulations stemming from the toxicity of cadmium, the demand for its use in pigments, coatings, and stabilizers saw a sharp decline in the 1980s and 1990s. wikipedia.orgnih.gov This regulatory shift spurred research into less hazardous alternatives, such as barium-zinc and calcium-zinc stabilizers. wikipedia.orgindustrialchemicals.gov.au

Scope of Academic Inquiry for Cadmium Didecanoate

The academic investigation of this compound is often situated within the broader category of long-chain cadmium carboxylates. industrialchemicals.gov.au Research into this specific compound focuses on its synthesis, structural characterization, and physical properties, which are crucial for understanding its function and potential applications.

Synthesis and Properties: this compound is typically synthesized through the reaction of a cadmium salt, such as cadmium oxide or cadmium acetate (B1210297), with decanoic acid. Its physical and chemical properties are representative of divalent metal soaps. Studies on cadmium carboxylates show that their solubility in water is generally low and decreases as the length of the fatty acid carbon chain increases. industrialchemicals.gov.au

Detailed Research Findings: Much of the detailed structural research has been conducted on related cadmium carboxylates, which serve as models for understanding compounds like this compound. For instance, studies on cadmium myristate and cadmium oleate (B1233923) show they can form lamellar or amorphous structures depending on the preparation method. chemrxiv.orgchemrxiv.org These structural variations are critical as they influence the material's dissolution kinetics, a key parameter when used as a precursor in chemical synthesis. chemrxiv.org Spectroscopic analysis, such as infrared (IR) spectroscopy, is used to confirm the coordination between the cadmium ion and the carboxylate group. researchgate.net X-ray absorption spectroscopy has been employed to determine the molecular form and bonding environment of cadmium in complex materials, including those containing cadmium carboxylates like cadmium stearate. researchgate.net

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2847-16-7 | uum.edu.my |

| Molecular Formula | C₂₀H₃₈CdO₄ | industrialchemicals.gov.au |

| Molecular Weight | 454.93 g/mol | industrialchemicals.gov.au |

| Appearance | White powder | industrialchemicals.gov.au |

| Melting Point | 105–115 °C (for related cadmium distearate) | industrialchemicals.gov.au |

Interdisciplinary Relevance in Contemporary Chemical Science

While its historical application was primarily in polymer science, this compound and related long-chain carboxylates are relevant in several contemporary areas of chemical and materials science, particularly as precursors for nanomaterials.

Materials Science and Nanotechnology: A significant area of modern research involves the use of cadmium carboxylates for the synthesis of advanced nanomaterials. mdpi.com The thermal decomposition of cadmium carboxylate precursors is a method used to produce cadmium oxide (CdO) nanoparticles. orientjchem.orgresearchgate.netccsenet.org The long-chain carboxylate ligand plays a crucial role in controlling the size, shape, and surface properties of the resulting nanoparticles, which in turn dictates their optical and electronic properties. orientjchem.orgbiointerfaceresearch.com

Furthermore, cadmium carboxylates, including those with long alkyl chains, are essential in the synthesis of colloidal semiconductor nanocrystals like cadmium selenide (B1212193) (CdSe) nanoplatelets. chemrxiv.orgchemrxiv.org In these syntheses, the carboxylate acts as a surfactant or capping agent that stabilizes the nanocrystal surface and influences its growth mechanism and final morphology. researchgate.net The unique optical properties of these nanomaterials make them promising for applications in optoelectronic devices such as solar cells, light-emitting diodes (OLEDs), and photodetectors. alfa-chemistry.comksu.edu.saresearchgate.net

Coordination Chemistry and Catalysis: The study of cadmium carboxylates contributes to the broader field of coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.gov The ability of cadmium to form stable complexes with various coordination numbers and geometries allows for the design of complex structures with potential applications in gas storage, separation, and heterogeneous catalysis. mdpi.comalfa-chemistry.com The Lewis acid character of the Cd(II) center is explored for its catalytic activity in various organic reactions. mdpi.comnih.gov

Biomedical Research: Although limited by cadmium's toxicity, there is research into the application of cadmium-containing nanoparticles in the biomedical field. CdO nanoparticles, which can be synthesized from precursors like this compound, have been investigated for their potential as anticancer agents and in bioimaging. biointerfaceresearch.commedcraveonline.comnih.gov The mechanism often involves the generation of reactive oxygen species that can damage cancer cells. medcraveonline.com

Structure

3D Structure of Parent

Properties

CAS No. |

2847-16-7 |

|---|---|

Molecular Formula |

C20H38CdO4 |

Molecular Weight |

454.9 g/mol |

IUPAC Name |

cadmium(2+);decanoate |

InChI |

InChI=1S/2C10H20O2.Cd/c2*1-2-3-4-5-6-7-8-9-10(11)12;/h2*2-9H2,1H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

QOUHCGDKCVHHKB-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Cd+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Cadmium Didecanoate

Direct Synthesis Routes for Cadmium Didecanoate

The direct synthesis of this compound can be achieved through several established chemical methods, including metathesis reactions and solvent-assisted approaches. These methods offer control over the purity and yield of the final product.

Metathesis, or double displacement, reactions represent a straightforward and common method for the synthesis of insoluble salts like this compound. This process involves the exchange of ions between two soluble salt precursors in a solution, leading to the precipitation of the desired insoluble product. researchgate.net In a typical synthesis, a soluble cadmium salt is reacted with a soluble decanoate (B1226879) salt. The insolubility of this compound in the reaction medium, often water, drives the reaction to completion, allowing for easy separation of the product via filtration.

The general form of this reaction is: CdX₂(aq) + 2M(C₁₀H₁₉O₂)(aq) → Cd(C₁₀H₁₉O₂)₂(s) + 2MX(aq)

This method is widely applicable for producing various metal carbodiimides and other salts under relatively mild conditions. researchgate.net

Table 1: Reactants for Metathesis Synthesis of this compound

| Soluble Cadmium Salt (Precursor 1) | Soluble Decanoate Salt (Precursor 2) | Byproduct |

| Cadmium Nitrate (B79036) (Cd(NO₃)₂) | Sodium Decanoate (NaC₁₀H₁₉O₂) | Sodium Nitrate (NaNO₃) |

| Cadmium Chloride (CdCl₂) | Potassium Decanoate (KC₁₀H₁₉O₂) | Potassium Chloride (KCl) |

| Cadmium Acetate (B1210297) (Cd(CH₃COO)₂) | Ammonium Decanoate (NH₄C₁₀H₁₉O₂) | Ammonium Acetate (NH₄CH₃COO) |

Solvent-assisted synthesis is a versatile approach where the choice of solvent plays a critical role in directing the reaction pathway and influencing the physical characteristics of the product. mdpi.comrsc.org Solvents can affect precursor solubility, reaction temperature, and the kinetics of crystal nucleation and growth. researchgate.netnih.gov For the synthesis of this compound, both aqueous and non-aqueous solvents can be employed. In non-aqueous, high-boiling point solvents like oleylamine (B85491) or octadecene, the long hydrocarbon chains of the decanoate ligand ensure good solubility, allowing for homogeneous reaction conditions that are crucial for controlled nanoparticle synthesis. The solvent can also act as a capping agent, coordinating to the surface of the forming particles and preventing uncontrolled growth and agglomeration. This technique is particularly relevant when this compound is synthesized in situ to be used as a precursor for nanomaterials.

Table 2: Influence of Solvent Type on this compound Synthesis

| Solvent Type | Examples | Role in Synthesis | Expected Outcome |

| Aqueous | Water | Medium for metathesis reaction | Precipitation of solid this compound powder. |

| Non-polar, High-Boiling | Octadecene, Oleylamine | Reaction medium, capping agent | Formation of soluble this compound complexes, suitable for subsequent nanoparticle synthesis. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (B87167) (DMSO) | Solubilizes precursors, can influence crystal structure | Can lead to different crystalline phases or morphologies. |

Precursor Role in Advanced Material Synthesis

This compound is a highly effective single-source precursor for the synthesis of various cadmium-based nanomaterials. The thermal decomposition of this compound provides a clean route to cadmium oxide, while its reaction with a sulfur source yields cadmium sulfide (B99878). The decanoate ligand is advantageous as it decomposes into volatile, non-contaminating byproducts and simultaneously acts as a surface-capping agent to control nanocrystal size and dispersibility.

Cadmium oxide (CdO) nanoparticles can be synthesized via the thermal decomposition (thermolysis) of this compound in a high-boiling point organic solvent. researchgate.net In this process, a solution containing this compound is heated to a high temperature, causing the cadmium carboxylate to decompose and form CdO nuclei. The long-chain decanoate ligands, or their decomposition products, remain coordinated to the surface of the growing nanoparticles, providing steric hindrance that prevents aggregation and allows for precise control over particle size. researchgate.net This method is valued for producing monodisperse, crystalline CdO nanoparticles with tunable sizes, which is a key requirement for their application in electronics and catalysis. semanticscholar.orgwikipedia.org The decomposition of other cadmium carboxylates, such as cadmium acetate, is a well-established method for producing CdO nanoparticles. orientjchem.orgmedcraveonline.com

Table 3: Synthesis Parameters for CdO Nanoparticles from Cadmium Precursors

| Parameter | Condition | Effect on CdO Nanoparticles |

| Decomposition Temperature | 250 - 350 °C | Higher temperatures lead to faster nucleation and potentially larger crystal sizes. semanticscholar.org |

| Precursor Concentration | Varies | Affects the number of nuclei formed, influencing the final particle size. |

| Capping Agent | Decanoic acid/didecanoate ligand | Controls particle growth, ensures monodispersity, and provides solubility in non-polar solvents. researchgate.net |

| Reaction Time | Minutes to hours | Longer times can lead to particle growth (Ostwald ripening) and improved crystallinity. |

This compound is an excellent cadmium precursor for the synthesis of high-quality cadmium sulfide (CdS) quantum dots (QDs) and other nanostructures. mdpi.com The synthesis is typically carried out in a high-boiling point, coordinating solvent. The this compound is mixed with a sulfur source, such as elemental sulfur dissolved in oleylamine or trioctylphosphine, and heated. At elevated temperatures, the precursors react to form CdS nanocrystals. The long alkyl chains of the didecanoate ligand help to solubilize the cadmium precursor in the organic solvent and also serve as a capping layer on the resulting CdS nanocrystals, controlling their growth and providing surface passivation, which is critical for achieving high photoluminescence quantum yields. researchgate.netgoogle.com This synthetic route offers excellent control over the size, shape, and optical properties of the CdS QDs. wikipedia.org

Table 4: Typical Reaction Components for CdS Nanocrystal Synthesis

| Component | Example Material | Function |

| Cadmium Precursor | This compound | Source of Cd²⁺ ions. |

| Sulfur Precursor | Sulfur powder, Thioacetamide, Thiourea | Source of S²⁻ ions. mdpi.comchalcogen.ro |

| Solvent | Octadecene, Oleylamine | High-boiling reaction medium. |

| Capping Agent/Ligand | Oleic Acid, Oleylamine, Trioctylphosphine | Controls crystal growth, provides surface passivation, ensures colloidal stability. |

Structural Characterization and Coordination Chemistry of Cadmium Didecanoate Complexes

Spectroscopic Analysis of Cadmium Didecanoate Structure

Spectroscopic methods are crucial for elucidating the molecular structure and bonding within this compound complexes. Infrared, nuclear magnetic resonance, and UV-visible spectroscopy each provide unique insights into the compound's functional groups, molecular arrangement, and electronic properties.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. rsc.org In the context of this compound and other cadmium carboxylates, IR spectroscopy is instrumental in confirming the coordination of the carboxylate group to the cadmium ion.

The analysis of the IR spectra of metal carboxylates focuses on the stretching frequencies of the carboxylate group (COO⁻). epa.gov The difference (Δν) between the asymmetric (νₐsym(COO⁻)) and symmetric (νₛym(COO⁻)) stretching frequencies provides information about the coordination mode of the carboxylate ligand. niscpr.res.in For instance, a larger Δν value is typically associated with a monodentate coordination, while a smaller Δν value suggests a bidentate or bridging coordination mode.

Studies on various cadmium carboxylates have identified characteristic absorption bands. For example, in a cadmium-zwitterionic coordination polymer, strong bands at 1652 cm⁻¹ and 1561 cm⁻¹ were assigned to the carboxylate groups. mdpi.com In cadmium thiocarboxylate complexes, the ν(CO) stretching frequency is observed around 1550-1597 cm⁻¹. nih.gov The IR spectrum of cadmium malonate also shows characteristic bands that confirm the presence of functional groups and water molecules. niscpr.res.in The analysis of cadmium carboxylates used in oil paintings shows that IR spectroscopy can distinguish the metal cation based on the COO⁻ stretching absorption region (1650-1380 cm⁻¹). epa.gov

The table below summarizes typical IR absorption bands for cadmium carboxylate complexes.

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Reference |

| Carboxylate (COO⁻) | Asymmetric Stretch | ~1561 - 1652 | mdpi.com |

| Carboxylate (COO⁻) | Symmetric Stretch | ~1380 - 1436 | epa.govmdpi.com |

| Carbonyl (in thiocarboxylates) | C=O Stretch | ~1550 - 1597 | nih.gov |

| Cadmium-Oxygen | Cd-O Stretch | ~232 - 285 | niscpr.res.in |

These spectral signatures are vital for confirming the presence of the decanoate (B1226879) ligand and understanding its binding to the cadmium center in this compound.

Nuclear Magnetic Resonance Spectroscopy for Molecular Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of molecules in solution. core.ac.ukmsu.edu For this compound, ¹H and ¹³C NMR would provide information about the hydrocarbon chains of the decanoate ligands, while ¹¹³Cd NMR would offer direct insight into the coordination environment of the cadmium ion. nih.gov

Cadmium has two NMR-active isotopes with spin ½, ¹¹¹Cd and ¹¹³Cd, both of which yield sharp signals over a wide chemical shift range. huji.ac.il ¹¹³Cd is generally the preferred nucleus due to its slightly higher sensitivity. huji.ac.il The chemical shift of ¹¹³Cd is highly sensitive to the nature of the ligands and the coordination geometry around the cadmium atom. nih.govnorthwestern.edu For instance, the chemical shift ranges are characteristic for different types of cadmium compounds. huji.ac.il

In studies of cadmium carboxylate complexes, NMR spectroscopy has been used to demonstrate ligand exchange in solution. acs.orgacs.org For example, ¹H and ¹⁹F NMR have shown that the exchange of carboxylate groups between a cadmium complex and a free carboxylic acid is rapid on the NMR timescale. nih.govacs.org

The analysis of ¹H and ¹³C NMR spectra of cadmium laurate (a related C12 carboxylate) has been used in the study of nanocrystal synthesis. researchgate.net For this compound, one would expect to see characteristic signals for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups of the decanoate chains in the ¹H and ¹³C NMR spectra. researchgate.net The chemical shifts of the protons and carbons near the carboxylate group would be most affected by coordination to the cadmium ion.

The following table illustrates the types of information that can be obtained from NMR studies of cadmium carboxylate complexes.

| Nucleus | Type of Information | Example Application | Reference |

| ¹H | Proton environment, ligand conformation | Observing ligand exchange dynamics | acs.org |

| ¹³C | Carbon skeleton of the ligand | Characterizing the alkyl chain of the carboxylate | researchgate.netresearchgate.net |

| ¹¹³Cd | Coordination environment of the metal | Probing changes in ligation and geometry | nih.govnorthwestern.edu |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org In cadmium(II) complexes, which have a d¹⁰ electronic configuration, the observed electronic transitions are typically not d-d transitions but rather charge transfer transitions. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. mdpi.commdpi.com

For cadmium carboxylate complexes, the UV-Vis spectrum is often dominated by intra-ligand (π → π*) transitions of the carboxylate ligand itself, especially if the ligand contains chromophoric groups. mdpi.com The coordination to the cadmium ion can cause shifts in the absorption maxima of these transitions. For example, in a cadmium naphthalene (B1677914) diimide complex, the inclusion of cadmium ions led to changes in the electronic structure and a decrease in the energy gap (E_g). mdpi.com

Studies on cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe) quantum dots, which can be synthesized from cadmium carboxylate precursors, show that the absorption spectra are size-dependent, exhibiting a blue-shift with decreasing particle size due to quantum confinement effects. scholarlinkinstitute.org The analysis of oil paints containing cadmium pigments using diffuse reflectance UV-Vis spectroscopy has also been performed to identify the pigments based on their characteristic spectra. azom.com

The electronic absorption spectra of dinuclear cadmium macrocyclic complexes with azobenzene (B91143) carboxylato co-ligands have also been investigated, showing π–π transitions of the macrocycle. beilstein-journals.org

The table below outlines the types of electronic transitions observed in cadmium complexes.

| Type of Transition | Description | Typical Spectral Region | Reference |

| Intra-ligand (π → π*) | Electronic transition within the organic ligand | UV region | mdpi.combeilstein-journals.org |

| Charge Transfer (LMCT/MLCT) | Electron transfer between the ligand and metal | UV-Visible region | mdpi.commdpi.com |

Crystallographic Studies of this compound and Related Cadmium Carboxylates

Crystallographic techniques, particularly X-ray diffraction, are the most definitive methods for determining the three-dimensional atomic arrangement in solid-state materials.

X-ray Diffraction Analysis of Solid-State Structures

Cadmium(II) is a flexible d¹⁰ ion and can accommodate various coordination numbers, from four to eight, leading to diverse geometries such as tetrahedral, octahedral, and pentagonal-bipyramidal. iucr.orgtandfonline.commaterialsproject.orgnih.gov The carboxylate ligand itself is highly versatile and can adopt multiple coordination modes, including monodentate, bidentate (chelating), and various bridging modes (e.g., syn-syn, syn-anti, anti-anti). nih.govmdpi.comznaturforsch.com

Examples of determined cadmium carboxylate structures include:

One-dimensional polymers: Many cadmium carboxylates form polymeric chains. For instance, [Cd(O₂CMe)(O₂CPh)(H₂O)₂]n consists of 7-coordinate cadmium ions linked by bridging acetate (B1210297) groups. znaturforsch.com Similarly, [CdCl₂(DL-Hpipe-2)(H₂O)] forms a 1D polymer through bridging chlorine atoms and carboxylate groups. nih.gov

Dimeric and polynuclear structures: The carboxylate groups can bridge multiple cadmium centers to form discrete polynuclear complexes or extended networks. iucr.org

Three-dimensional frameworks: In some cases, extensive bridging by carboxylate ligands leads to the formation of 3D coordination polymers or metal-organic frameworks (MOFs). mdpi.com

Powder X-ray diffraction (PXRD) is another valuable technique used to identify crystalline phases and confirm the bulk purity of a synthesized compound by comparing its diffraction pattern to known patterns. niscpr.res.inrsc.orgnist.govscirp.org

The following table presents selected crystallographic data for some cadmium carboxylate complexes, illustrating the diversity in their structures.

| Compound | Coordination Number | Geometry | Structural Motif | Reference |

| [Cd(O₂CMe)(O₂CPh)(H₂O)₂]n | 7 | Distorted capped trigonal prism | 1D polymer | znaturforsch.com |

| {[Cd(bct)(py)₂(H₂O)]·4.5H₂O}n | 7 | Pentagonal-bipyramidal | 1D polymer | iucr.org |

| {[Cd(cbdcp)(H₂O)₄]·H₂O}n | 6 | Octahedral | 1D chain | tandfonline.com |

| [CdCl₂(DL-Hpipe-2)(H₂O)] | 6 | Octahedral | 1D polymer | nih.gov |

Crystal Packing and Intermolecular Interactions

In hydrated cadmium carboxylate complexes, hydrogen bonding involving coordinated or lattice water molecules is a common and critical feature that directs the supramolecular assembly. iucr.orgtandfonline.com These hydrogen bonds can link individual coordination polymers or complexes into higher-dimensional networks (2D sheets or 3D frameworks). znaturforsch.comiucr.org For example, in [Cd(O₂CMe)(O₂CPh)(H₂O)₂]n, an extensive hydrogen-bonding network reinforces the polymeric chains and links them to form 2D sheets. znaturforsch.com

In some structures, π-π stacking interactions between aromatic rings of the ligands can also contribute to the stability of the crystal lattice. iucr.orgresearchgate.net While the decanoate ligand lacks aromatic rings, in mixed-ligand complexes containing both didecanoate and an aromatic co-ligand, such interactions could be present. The analysis of Hirshfeld surfaces can be employed to quantify the various intermolecular interactions and their contributions to the crystal packing. mdpi.com

Coordination Environment and Geometry of Cadmium(II) Centers

The coordination sphere around the cadmium(II) ion in carboxylate complexes is highly adaptable, accommodating various coordination numbers and geometries. This flexibility is a hallmark of cadmium's coordination chemistry, influenced by factors such as the nature of the carboxylate ligand and the presence of other coordinating species.

Influence of Carboxylate Ligands on Coordination Number

Carboxylate ligands, including long-chain carboxylates like didecanoate, can coordinate to the cadmium(II) center in several modes, such as monodentate, bidentate chelating, and bridging. This versatility directly impacts the coordination number of the cadmium ion, which can range from four to eight. researchgate.net For instance, in some cadmium carboxylate complexes, the metal center is six-coordinate, forming a distorted octahedral geometry. taylorandfrancis.comasianpubs.org In others, a seven-coordinate environment is observed, often described as a distorted capped trigonal prism or a pentagonal bipyramid. znaturforsch.commdpi.com The specific coordination mode adopted by the carboxylate ligand, along with the steric bulk of its alkyl chain, plays a significant role in dictating the final coordination number of the cadmium(II) center. The presence of other ligands, such as water or nitrogen-containing organic molecules, can also influence the coordination number. acs.orgrsc.org

The coordination number of cadmium(II) can be influenced by the nature of the anions present. For example, the presence of chelating and bridging acetate ions can lead to a pentagonal-bipyramidal coordination, while non-coordinating perchlorate (B79767) anions may result in an octahedral geometry. mdpi.com The solvent used during synthesis can also affect the final structure and coordination number. mdpi.com

Table 1: Coordination Numbers and Geometries in Selected Cadmium Carboxylate Complexes

| Compound/Complex | Coordination Number | Coordination Geometry | Reference |

|---|---|---|---|

| [Cd(O2CPh)2(H2O)2]n | 7 | Distorted capped trigonal prism | znaturforsch.com |

| Cd2C16H12O12 | 6 | Distorted octahedron | taylorandfrancis.com |

| [C26H22N2O4CdBr2] | 6 | Distorted octahedron | asianpubs.org |

| [Cd(HL)2] | 5 | Distorted square-pyramidal | acs.org |

| [Cd(CH3COO)2(nia)2]2 | 7 | Distorted pentagonal bipyramid | mdpi.com |

| Cd(II) with Fulg1 ligand | 7 and 6 | Distorted pentagonal bipyramidal and distorted octahedral | rsc.org |

| CP-1 (Cd(II) with dppta4−) | 7 | Distorted capped trigonal prismatic | rsc.org |

| CP-2 (Cd(II) with dppta4−) | 5 | Distorted trigonal bipyramidal | rsc.org |

Distorted Coordination Geometries in Cadmium Carboxylate Complexes

A recurring theme in the structural chemistry of cadmium carboxylate complexes is the prevalence of distorted coordination geometries. taylorandfrancis.comznaturforsch.com These distortions arise from several factors, including the bite angle of chelating carboxylate ligands, steric hindrance between ligands, and packing forces within the crystal lattice. znaturforsch.commdpi.com For example, in a seven-coordinate cadmium complex with both acetate and benzoate (B1203000) ligands, the coordination polyhedron is described as a distorted capped trigonal prism. znaturforsch.com Similarly, six-coordinate cadmium complexes often exhibit distorted octahedral geometries, with O-Cd-O bond angles deviating significantly from the ideal 90° and 180°. taylorandfrancis.comasianpubs.org

The degree of distortion can be substantial, as seen in a cadmium complex with a zwitterionic carboxylate ligand where the O-Cd-Br angle in the distorted octahedral geometry is 142.94(10)°. asianpubs.org In another example, the coordination geometry around a seven-coordinated Cd(II) atom is described as a distorted pentagonal bipyramid, a distortion attributed to the chelating nature of the acetate ions. mdpi.com The flexibility of the Cd(II) coordination sphere allows for these deviations from idealized geometries, which are often necessary to accommodate the specific steric and electronic requirements of the ligands. znaturforsch.com

Table 2: Selected Bond Lengths and Angles in Distorted Cadmium Carboxylate Complexes

| Complex | Bond | Length (Å) / Angle (°) | Geometry | Reference |

|---|---|---|---|---|

| Cd2C16H12O12 | Cd–O | 2.244(4) - 2.474(4) | Distorted Octahedron | taylorandfrancis.com |

| O-Cd-O | 53.06(14) - 159.75(17) | taylorandfrancis.com | ||

| [C26H22N2O4CdBr2] | Cd–O1 | 2.629(5) | Distorted Octahedron | asianpubs.org |

| Cd–O2 | 2.282(4) | asianpubs.org | ||

| Cd–Br | 2.6368(11) | asianpubs.org | ||

| O1i-Cd1-Br1 | 142.94(10) | asianpubs.org | ||

| [Cd(CH3COO)2(nia)2]2 | O4–Cd1–O3 | 53.8(1) | Distorted Pentagonal Bipyramid | mdpi.com |

| N3–Cd1–N1 | 179.0(1) | mdpi.com |

Theoretical Approaches to Coordination Site Prediction

Predicting the coordination environment of metal complexes, including those of cadmium, is a significant area of computational chemistry. Theoretical approaches, such as Density Functional Theory (DFT), are employed to predict the most stable coordination geometries and to understand the electronic properties of these complexes. mdpi.com For instance, calculations can determine the free energy of different possible structures, with the lowest free energy corresponding to the most likely geometry. semanticscholar.org

Computational studies on cadmium-binding proteins have been used to analyze coordination characteristics, including preferred coordinating residues, distances, and angles. researchgate.net Such analyses help in predicting binding patterns and understanding the structural motifs that favor cadmium coordination. researchgate.net While these methods are powerful, predicting the precise structure of cadmium carboxylate frameworks can be challenging due to the flexible coordination number of Cd(II) and the various ways carboxylate and other ligands can bind. cas.cn The use of mixed-ligand systems further complicates structure prediction. cas.cn Nevertheless, theoretical calculations provide valuable insights that complement experimental data and aid in the rational design of new cadmium complexes with desired structural features. mdpi.com

Thermal Decomposition and Chemical Reactivity of Cadmium Didecanoate

Thermogravimetric Analysis and Decomposition Pathways

Thermogravimetric analysis (TGA) is a fundamental technique used to study the thermal stability and decomposition of cadmium didecanoate. By monitoring the change in mass of a sample as a function of temperature, researchers can elucidate the stages of decomposition and infer the chemical reactions occurring.

While specific studies on the decomposition intermediates of this compound are not extensively detailed in the available literature, the thermal degradation of analogous long-chain metal carboxylates suggests a multi-step process. The primary solid-state product of the complete thermal decomposition of cadmium carboxylates in an oxidizing atmosphere is cadmium oxide (CdO). chemwhat.comresearchgate.net

The decomposition of metal carboxylates, including cadmium salts, is generally understood to proceed through the formation of a ketone or an acid anhydride (B1165640) as a volatile product, with the concurrent formation of a metal carbonate or oxide. For instance, the thermal decomposition of cadmium propionate (B1217596) has been shown to produce propionic anhydride as a primary volatile product, with cadmium oxide having a catalytic effect on its subsequent decomposition. osti.gov

Based on the behavior of similar long-chain cadmium carboxylates like cadmium laurate, myristate, palmitate, and stearate, the decomposition of this compound likely involves the initial loss of the decanoate (B1226879) groups, leading to the formation of volatile organic species and a solid residue that ultimately transforms into cadmium oxide. researchgate.net The decomposition is expected to occur in distinct steps, which can be observed in thermogravimetric curves. researchgate.net

Table 1: Postulated Decomposition Products of this compound

| Phase | Compound Name | Chemical Formula |

| Solid | Cadmium Oxide | CdO |

| Gaseous | Didecanoyl Ketone (likely) | (C₉H₁₉)₂CO |

| Gaseous | Carbon Dioxide | CO₂ |

| Gaseous | Carbon Monoxide | CO |

Note: The formation of didecanoyl ketone is a probable pathway based on the decomposition of other metal carboxylates, but requires specific experimental verification for this compound.

Kinetic analysis of the thermal decomposition of cadmium carboxylates provides insights into the energy barriers and mechanisms of the degradation reactions. Although specific kinetic data for this compound is scarce, studies on other cadmium dialkanoates, such as butanedioate and hexanedioate, have been conducted using methods like the Freeman-Carroll and Coats-Redfern equations. jetir.org These studies allow for the calculation of kinetic parameters such as activation energy (Ea), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG). jetir.org

For cadmium dialkanoates, the calculated kinetic parameters indicate that the decomposition is a slow process. jetir.org The low values of the frequency factor and negative values of entropy of activation are characteristic of such reactions. jetir.org

Table 2: Representative Kinetic Parameters for the Thermal Decomposition of Cadmium Dialkanoates

| Parameter | Value Range | Significance |

| Activation Energy (Ea) | Varies with compound | Energy barrier of the reaction |

| Entropy of Activation (ΔS) | Generally negative | Indicates a more ordered transition state |

| Gibbs Free Energy of Activation (ΔG) | Positive | Indicates a non-spontaneous process |

Source: Based on data from studies on cadmium dialkanoates. jetir.org The specific values for this compound would require experimental determination.

Gaseous Product Evolution during Thermolysis

The thermal decomposition of this compound results in the evolution of various gaseous products as the organic portion of the molecule breaks down.

Mass spectrometry coupled with thermal analysis techniques (TG-MS) is a powerful tool for identifying the volatile byproducts evolved during thermolysis. For cadmium carboxylates, the gaseous products can be complex. Studies on cadmium formate (B1220265) decomposition have identified carbon dioxide, water, carbon monoxide, formaldehyde, methyl alcohol, and methyl formate as gaseous products. researchgate.net For longer-chain carboxylates like cadmium propionate, propionic anhydride has been detected. osti.gov

It is therefore anticipated that the thermolysis of this compound would yield a mixture of volatile organic compounds derived from the decanoate ligand. These could include decanoic acid, didecanoyl ketone, and various smaller hydrocarbon fragments, in addition to carbon dioxide and carbon monoxide, depending on the decomposition atmosphere. osti.govresearchgate.net

Solid-State Reaction Mechanisms and Residual Phase Formation

The transformation of this compound into its final solid residue involves complex solid-state reaction mechanisms.

The pyrolysis of cadmium compounds, including carboxylates, is a known method for producing cadmium oxide. wikipedia.org The decomposition of cadmium carboxylates to cadmium oxide is a common final step in their thermal analysis in the presence of air. chemwhat.comresearchgate.net The solid-state reaction mechanism is influenced by factors such as the heating rate and the surrounding atmosphere. researchgate.net

In an inert atmosphere, the decomposition of some cadmium carboxylates can lead to the formation of cadmium metal along with cadmium oxide. researchgate.net However, in an oxidizing environment (like air), the final solid product is typically pure cadmium oxide. chemwhat.com The morphology and particle size of the resulting cadmium oxide can be influenced by the nature of the precursor and the decomposition conditions.

Cd(C₁₀H₁₉O₂)₂(s) + O₂(g) → CdO(s) + CO₂(g) + H₂O(g)

The stoichiometry of the evolved gases would depend on the specific decomposition pathway and the completeness of the oxidation.

Formation of Metallic Cadmium and Other Phases

The thermal decomposition of this compound is a complex process, the products of which are highly dependent on the experimental conditions, particularly the atmosphere under which the decomposition occurs. Research into the thermal behavior of various cadmium carboxylates, including those with long alkyl chains, reveals that the final solid-state products can range from cadmium oxide to metallic cadmium, with the formation of intermediate phases also possible.

The atmosphere plays a critical role in determining the final decomposition product. In an oxidizing atmosphere, such as air, the decomposition of cadmium carboxylates typically yields cadmium oxide (CdO) as the primary solid residue. The organic component of the salt is oxidized to carbon dioxide and water.

Conversely, decomposition in an inert or reducing atmosphere can lead to the formation of metallic cadmium. For instance, studies on the thermal decomposition of cadmium itaconate monohydrate, another cadmium carboxylate, have shown that in a hydrogen atmosphere, metallic cadmium is the major product. In a nitrogen atmosphere, the primary product is cadmium oxide, with only trace amounts of metallic cadmium being detected. This suggests that for this compound, a similar dependence on the atmosphere can be expected. The long hydrocarbon chains of the decanoate ligands may themselves create a locally reducing environment upon decomposition, potentially favoring the formation of metallic cadmium even under a nominally inert atmosphere.

The decomposition process often proceeds through one or more intermediate steps. Thermogravimetric analysis (TGA) of long-chain cadmium carboxylates, such as cadmium stearate, indicates a multi-step decomposition process. The initial weight loss is typically associated with the removal of any hydrated water, followed by the decomposition of the anhydrous salt. The final stage of decomposition corresponds to the formation of the stable end product.

Detailed Research Findings

While specific studies focusing exclusively on the thermal decomposition of this compound are limited, the behavior of analogous long-chain cadmium carboxylates provides significant insights. The thermal decomposition of cadmium formate, for example, has been shown to proceed at around 210°C, initially forming metallic cadmium and cadmium carbonate. The cadmium carbonate subsequently decomposes to form cadmium oxide. In an inert (helium) atmosphere, the metallic cadmium melts and evaporates, leaving a residue of cadmium oxide and a small amount of elemental carbon from the pyrolysis of the formate groups. In an air atmosphere, the initially formed cadmium is oxidized, resulting in cadmium oxide as the final solid product. researchgate.net

For cadmium itaconate monohydrate, decomposition in a nitrogen atmosphere results in a solid product dominated by cadmium oxide, with traces of cadmium metal and cadmium hydroxide. researchgate.net However, when the decomposition is carried out in a hydrogen atmosphere, metallic cadmium is the primary solid product, which then sublimes at temperatures above 450°C. researchgate.net In an air atmosphere, cadmium oxide is the sole solid product. researchgate.net

Based on these findings, a proposed pathway for the thermal decomposition of this compound under different atmospheres is presented below.

Interactive Data Tables

The following tables summarize the expected decomposition products and influencing factors based on available research on similar cadmium carboxylates.

Table 1: Influence of Atmosphere on Final Decomposition Products of Cadmium Carboxylates

| Atmosphere | Primary Solid Product(s) | Gaseous Byproducts (Probable) |

| Oxidizing (e.g., Air) | Cadmium Oxide (CdO) | Carbon Dioxide (CO₂), Water (H₂O), various organic fragments |

| Inert (e.g., Nitrogen, Argon) | Cadmium Oxide (CdO) with potential traces of Metallic Cadmium (Cd) | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Water (H₂O), various hydrocarbons |

| Reducing (e.g., Hydrogen) | Metallic Cadmium (Cd) | Water (H₂O), various hydrocarbons |

Table 2: Postulated Decomposition Stages of this compound

| Stage | Temperature Range (Approximate) | Process | Solid Phase(s) Present |

| 1 | 100-200 °C | Desolvation (if hydrated) | Anhydrous this compound |

| 2 | 200-400 °C | Initial decomposition of the organic ligand | Intermediate cadmium species (e.g., carbonate, oxy-carboxylate) |

| 3 | > 400 °C | Final decomposition to stable product | Metallic Cadmium (Cd) and/or Cadmium Oxide (CdO) |

Applications of Cadmium Didecanoate in Materials Science and Engineering

Utilization in Polymer Science and Technology

In the realm of polymer science, cadmium didecanoate and related cadmium carboxylates have historically been employed for their ability to modify and protect polymer matrices during and after processing.

The initiation of a polymerization process is a critical step that involves substances, known as initiators, which trigger the formation of polymers from monomers. sigmaaldrich.com These initiators can be activated by heat or light to generate the reactive species necessary for chain-growth polymerization. sigmaaldrich.com The degree of polymerization, which dictates the final molecular weight and physical properties of the polymer, can be influenced by various factors, including the presence of regulators or chain transfer agents that can decrease the length of the polymer chains. wikipedia.org While certain cadmium compounds have been noted to influence cellular processes involving polymerization, specific and detailed research identifying this compound as a conventional initiator or regulator in industrial polymer synthesis is not extensively documented in the available literature. core.ac.ukcnjournals.com

The most significant application of cadmium carboxylates, including this compound, has been as heat stabilizers and lubricants, particularly for polyvinyl chloride (PVC). industrialchemicals.gov.aulabinsights.nl During thermal processing, PVC can degrade, releasing hydrogen chloride (HCl), which autocatalyzes further degradation. labinsights.nl Cadmium-based stabilizers function by reacting with and neutralizing this liberated hydrogen chloride, thereby preventing the rapid breakdown of the polymer chain. industrialchemicals.gov.au This stabilization is crucial for maintaining the integrity of PVC during manufacturing and for enhancing its resistance to thermal and UV-induced degradation in the final product. industrialchemicals.gov.au

These compounds also act as lubricants, which are essential for improving the processability of polymers. numberanalytics.comhoganas.com Lubricants reduce friction between polymer particles and between the polymer melt and processing equipment, which prevents localized overheating and reduces melt viscosity. hoganas.comevergreenthailand.com Cadmium soaps are typically incorporated into PVC formulations at concentrations of 0.5–2.5% by weight. industrialchemicals.gov.au They were often used in mixed-metal systems, such as Barium-Cadmium stabilizers, which provided excellent heat stability and weatherability for outdoor applications like window profiles and roofing membranes. gzbaisha.comseepvcforum.comstabilisers.euajol.info However, due to concerns over cadmium's toxicity, its use has been largely phased out in many regions, replaced by alternatives like calcium-zinc systems. gzbaisha.comstabilisers.eu

Summary of Cadmium Carboxylate's Role in PVC Processing

| Function | Mechanism of Action | Primary Polymer Application | Key Benefits | Common Co-stabilizers |

|---|---|---|---|---|

| Heat Stabilizer | Reacts with and neutralizes hydrogen chloride (HCl) released during polymer degradation. industrialchemicals.gov.au | Polyvinyl Chloride (PVC) | Improves thermal stability during manufacturing; increases resistance to UV and heat degradation in the final article. industrialchemicals.gov.au | Barium and Zinc compounds. seepvcforum.comstabilisers.eu |

| Lubricant | Reduces friction between polymer chains and processing equipment surfaces. hoganas.comevergreenthailand.com | Polyvinyl Chloride (PVC) | Prevents localized overheating; reduces melt viscosity; improves processability. hoganas.com | - |

Environmental Distribution and Geochemical Behavior of Cadmium Didecanoate

Environmental Pathways and Transport Mechanisms

The environmental distribution of cadmium didecanoate is dictated by its movement and partitioning between soil, water, and air.

The partitioning of cadmium from this compound in the environment is a critical aspect of its fate. While specific data on this compound is limited, the behavior of cadmium in general provides significant insights.

Soil: Cadmium is highly mobile in soils. wikipedia.org Its partitioning between the solid and liquid phases is influenced by soil properties such as pH, organic matter content, and the presence of other minerals. udel.edu Cadmium can be adsorbed onto soil particles, particularly clay minerals and organic matter, or it can exist in a dissolved form in the soil solution. udel.edunih.gov The distribution coefficient (Kd), which describes the ratio of the concentration of a substance in the soil to its concentration in the soil water, varies significantly depending on these factors. udel.edu For instance, soils with higher organic matter content tend to exhibit greater adsorption of cadmium. udel.edu

Water: In aqueous environments, this compound can release cadmium ions (Cd²⁺). The solubility of cadmium compounds in water allows for their transport over long distances. dergipark.org.tr The concentration of dissolved cadmium in open oceans is generally low, but can be higher in coastal areas and as a result of industrial discharges. nih.gov Cadmium can also form complexes with inorganic and organic ligands in the water, which affects its mobility and bioavailability. nih.gov

Air: Cadmium can be released into the atmosphere from industrial processes and combustion. researchgate.net While this compound itself is not typically considered a volatile compound, cadmium can be transported as particulate matter or aerosols. wikipedia.org Atmospheric deposition, both wet and dry, is a significant pathway for cadmium to enter terrestrial and aquatic ecosystems. wikipedia.orgcdc.gov

Table 1: Factors Influencing Cadmium Partitioning

| Environmental Compartment | Key Influencing Factors | General Partitioning Behavior of Cadmium |

| Soil | pH, Organic Matter, Clay Content, Redox Potential | Adsorption to soil particles (clay, organic matter); Dissolution in soil water. udel.edunih.gov |

| Water | pH, Presence of Ligands (organic and inorganic) | Dissolution as Cd²⁺ ions; Formation of soluble complexes. nih.govdergipark.org.tr |

| Air | Industrial Emissions, Combustion Processes | Transport as particulate matter and aerosols; Deposition onto land and water. wikipedia.orgresearchgate.net |

This table provides a generalized overview based on the behavior of cadmium compounds.

The mobility of cadmium, once released from this compound, is a significant environmental concern due to its potential to contaminate groundwater and be taken up by plants.

Soil Mobility and Leaching: Cadmium is considered one of the most mobile heavy metals in the soil environment. nih.gov Its mobility is strongly influenced by soil pH; lower pH (acidic conditions) generally increases cadmium's solubility and mobility, making it more prone to leaching. nih.govscielo.br Conversely, higher pH promotes adsorption and reduces mobility. cdc.gov The presence of dissolved organic matter can enhance cadmium mobility by forming soluble complexes. kiwiscience.com However, solid organic matter in soil can also immobilize cadmium. researchgate.net Studies have shown that the application of organic substances can, in some cases, enhance the movement of cadmium in the soil column. cabidigitallibrary.org Leaching of cadmium from soil can be a significant pathway for its entry into groundwater. pjoes.com

Mobility in Aquatic Systems: In water, the mobility of cadmium is primarily governed by its dissolved state. It can be transported by water currents and can bioaccumulate in aquatic organisms. industrialchemicals.gov.au The transformation between dissolved and particulate forms is a key process in its aquatic cycling.

Table 2: Research Findings on Cadmium Mobility and Leaching

| Study Focus | Key Findings | Reference |

| Effect of pH on Leaching | Lower pH significantly increases the leaching of cadmium from soils. | mdpi.com |

| Role of Organic Matter | Dissolved organic matter can form complexes with cadmium, increasing its mobility. | kiwiscience.com |

| Comparative Mobility | Cadmium is generally more mobile in the environment compared to other heavy metals like lead and copper. | nih.gov |

| Irrigation and Leaching | Intensive irrigation in agricultural fields can increase the potential for cadmium leaching into groundwater. | pjoes.com |

This table summarizes general findings on cadmium mobility, which are applicable to the environmental behavior of cadmium from this compound.

Factors Influencing Environmental Fate

Several environmental factors play a crucial role in determining the speciation, mobility, and ultimate fate of cadmium derived from this compound.

pH: Soil and water pH is a master variable controlling cadmium's speciation and bioavailability. pjoes.com In acidic conditions (low pH), the concentration of free Cd²⁺ ions in solution increases, enhancing its mobility and potential for uptake by plants. scielo.brnih.gov As pH increases (becomes more alkaline), cadmium tends to precipitate as less soluble forms, such as cadmium carbonate (CdCO₃), or adsorb more strongly to soil particles, thereby reducing its mobility. researchgate.netpjoes.com

Redox Conditions: The oxidation-reduction (redox) potential of the environment also influences cadmium's fate. In oxic (oxygen-rich) conditions, cadmium primarily exists as the mobile Cd²⁺ ion. nih.gov Under anoxic (oxygen-poor) or reducing conditions, cadmium can precipitate as cadmium sulfide (B99878) (CdS), which is much less soluble and therefore less mobile. mdpi.comresearchgate.net Changes in redox potential, often driven by microbial activity, can lead to transformations between these different cadmium species. mdpi.com

Organic matter in soil and water has a dual role in the environmental fate of cadmium.

Complexation: Dissolved organic matter (DOM) contains functional groups that can form stable, soluble complexes with cadmium ions. kiwiscience.com This complexation can increase the concentration of cadmium in the aqueous phase and enhance its transport through the soil profile and in aquatic systems. kiwiscience.comnih.gov The molecular weight of the organic matter can also play a role, with lower molecular weight fractions sometimes showing a higher capacity to bind with cadmium. nih.gov

Table 3: Influence of pH, Redox, and Organic Matter on Cadmium

| Factor | Effect on Cadmium Speciation and Mobility |

| Low pH (Acidic) | Increases concentration of mobile Cd²⁺, enhances leaching. nih.govscielo.br |

| High pH (Alkaline) | Promotes precipitation (e.g., CdCO₃) and adsorption, reducing mobility. researchgate.netpjoes.com |

| Oxic Conditions | Favors the presence of mobile Cd²⁺. nih.gov |

| Anoxic/Reducing Conditions | Can lead to precipitation of less soluble CdS. mdpi.comresearchgate.net |

| Dissolved Organic Matter | Forms soluble complexes, increasing mobility. kiwiscience.comnih.gov |

| Solid Organic Matter | Adsorbs cadmium, decreasing mobility. nih.gov |

This table outlines the general effects of key environmental factors on cadmium behavior.

Geochemical Cycling and Transformations

The geochemical cycling of cadmium involves its transport and transformation through various environmental reservoirs. wikipedia.org Natural processes like weathering of rocks can release cadmium into the environment. mdpi.com Once released, cadmium participates in a continuous cycle between the atmosphere, land, and water. wikipedia.orgcadmium.org

In terrestrial environments, cadmium can be taken up by plants and enter the food chain. mdpi.com It can also be leached from the soil into groundwater or transported by surface runoff into rivers and lakes. nih.govpjoes.com In aquatic systems, cadmium is subject to various transformations, including complexation, precipitation, and adsorption to sediments. pdx.educopernicus.org Phytoplankton can take up dissolved cadmium, which is then transferred through the aquatic food web. usf.edu

The transformation of cadmium between different chemical forms is a key aspect of its geochemical cycle. For example, in paddy fields, the flooding and draining cycles create alternating redox conditions that can influence the transformation of cadmium between more and less mobile forms. copernicus.org The presence of other elements and minerals, such as iron and manganese oxides, also plays a role in the geochemical behavior of cadmium by providing surfaces for adsorption. pdx.edu Understanding these cycles and transformations is essential for predicting the long-term environmental impact of cadmium compounds like this compound.

Degradation Pathways in Natural Systems

The degradation of this compound in natural systems is a two-fold process involving the transformation of the didecanoate anion and the speciation and transport of the cadmium cation. Direct degradation of the intact metal soap is less significant than the degradation of its dissociated components.

Biodegradation:

The primary degradation pathway for the didecanoate anion is microbial action. As a long-chain fatty acid, didecanoate can be utilized by various microorganisms as a carbon and energy source. This process, known as β-oxidation, breaks down the fatty acid chain into smaller, readily metabolizable units. Numerous bacteria and fungi present in soil and aquatic environments possess the enzymatic machinery for fatty acid degradation. mdpi.comresearchgate.net The ultimate end products of complete biodegradation are carbon dioxide and water.

The cadmium ion (Cd²⁺) is not biodegradable. researchgate.netnih.gov However, its bioavailability and toxicity can be influenced by microbial activity. Some microorganisms have evolved mechanisms to tolerate and transform heavy metals. These mechanisms include:

Biosorption: Cadmium ions can bind to the surface of microbial cells, a process influenced by the cell wall composition and environmental pH. nih.gov

Intracellular sequestration: Some microbes can transport cadmium ions into the cell and sequester them by binding to metal-binding proteins like metallothioneins or phytochelatins. mdpi.com

Biotransformation: Microbes can alter the chemical speciation of cadmium, for example, through precipitation as cadmium sulfide, which is less soluble and thus less bioavailable. nih.gov

The presence of cadmium can, in turn, affect microbial communities, potentially inhibiting the degradation of organic pollutants at high concentrations. bioline.org.br However, some studies have shown that certain microbial strains can co-metabolize organic compounds in the presence of cadmium. ufl.edu

Abiotic Degradation:

Abiotic degradation of the didecanoate anion is generally considered to be slower than biodegradation under most environmental conditions. Potential abiotic pathways include:

Photolysis: Direct degradation by sunlight is not a major pathway for saturated fatty acids like didecanoate.

Hydrolysis: While the this compound salt dissociates in water, the didecanoate anion itself is the conjugate base of a weak acid and does not readily undergo further hydrolysis.

Oxidation: Slow oxidation by reactive oxygen species present in the environment can occur over long periods.

The geochemical behavior of the cadmium ion is complex and influenced by various abiotic factors, including pH, redox potential, and the presence of other ions. cadmium.org In natural waters, Cd²⁺ can form complexes with inorganic ligands such as chloride (Cl⁻), sulfate (B86663) (SO₄²⁻), and carbonate (CO₃²⁻), which affects its mobility and bioavailability. nih.gov

Interaction with Environmental Colloids and Particulates

Both the didecanoate anion and the cadmium cation released from this compound interact with environmental colloids and particulates, which significantly influences their transport and fate. Environmental colloids are microscopic particles (typically <1 µm) of minerals, organic matter, and oxides that are suspended in water or soil. bioline.org.br

Interaction of Cadmium Ions (Cd²⁺):

The interaction of cadmium ions with environmental colloids is a critical process controlling its concentration in the dissolved phase and its mobility in soils and aquatic systems.

Sorption on Clay Minerals: Clay minerals, such as kaolinite, illite (B577164), and montmorillonite, are abundant in soils and sediments and have a high capacity for adsorbing heavy metals like cadmium. researchgate.netresearchgate.net The sorption is highly pH-dependent, increasing with higher pH. researchgate.net The mechanism can involve both non-specific electrostatic attraction and specific inner-sphere complexation with surface hydroxyl groups. researchgate.netpsu.edu Studies have shown that the presence of organic matter can either enhance or reduce cadmium sorption on clays (B1170129) depending on the conditions. lboro.ac.ukuobaghdad.edu.iq For instance, at high concentrations, humic acid can form colloids that block metal access to sorption sites on clay. lboro.ac.uk

Complexation with Humic Substances: Humic and fulvic acids, which are major components of dissolved and particulate organic matter, contain functional groups like carboxylic and phenolic groups that can form strong complexes with cadmium ions. mjcce.org.mknih.govnih.gov This complexation can either increase the mobility of cadmium by keeping it in the dissolved or colloidal phase or decrease its bioavailability by forming large, stable complexes. nih.gov The stability of these cadmium-humate complexes is influenced by pH and ionic strength. nih.govnio.res.in Research indicates that carboxyl groups are primarily responsible for binding cadmium in humic substances. mjcce.org.mkresearchgate.net

Sorption on Metal Oxides: Iron and manganese oxides and hydroxides are also important sorbents for cadmium in soils and sediments. They provide highly reactive surfaces for cadmium adsorption.

The following table summarizes the findings of a study on the effect of pH and ionic strength on the transport of Cd²⁺ facilitated by soil colloids.

| Condition | Effect of Soil Colloids on Cd²⁺ Transport | Recovery Increase/Decrease (%) |

|---|---|---|

| pH 5.0 | Inhibited | -16.1% |

| pH 7.0 | Facilitated | +15.6% |

| pH 9.0 | Facilitated | +29.6% |

| Ionic Strength 0 mol L⁻¹ NaNO₃ | Facilitated | +77.7% |

| Ionic Strength 0.005 mol L⁻¹ NaNO₃ | Facilitated | +45.8% |

| Ionic Strength 0.01 mol L⁻¹ NaNO₃ | Facilitated | +15.6% |

| Ionic Strength 0.05 mol L⁻¹ NaNO₃ | Inhibited | -33.1% |

Data sourced from a study on the influence of soil colloids on Cd²⁺ transport under varying pH and ionic strength conditions. mdpi.com

Interaction of Didecanoate Anion:

The long-chain didecanoate anion, being amphiphilic, can also interact with particulates. It can adsorb onto the surface of mineral particles and organic matter, particularly at lower pH where the carboxylate group may be protonated, reducing its water solubility. The hydrophobic carbon chain can associate with organic phases in soil and sediment. This sorption can reduce its mobility and bioavailability for microbial degradation.

The following table presents data on cadmium sorption onto different clay minerals.

| Clay Mineral | Condition | Cd Sorption Affinity | Desorption from Freshwater to Seawater Conditions |

|---|---|---|---|

| Kaolinite | - | Lower affinity compared to illite and montmorillonite | No discernible difference |

| Illite | - | Higher affinity | 20-30% desorption |

| Montmorillonite | - | Higher affinity | 20-30% desorption |

| Sericite | - | Highest affinity for Cd sorption among tested clays | - |

Data compiled from studies on cadmium sorption by various clay minerals. researchgate.netresearchgate.net

Advanced Analytical Methodologies for Cadmium Didecanoate Research

Spectrometric Techniques for Elemental Analysis

Spectrometric methods are foundational in the elemental analysis of cadmium compounds, providing quantitative data on the total cadmium concentration. These techniques rely on the interaction of electromagnetic radiation with atoms. For a compound like cadmium didecanoate, sample preparation, typically involving acid digestion, is a critical first step to destroy the organic decanoate (B1226879) matrix and bring the elemental cadmium into a solution suitable for analysis. osha.govcdc.gov

Atomic Absorption Spectroscopy (AAS) Applications

Atomic Absorption Spectroscopy (AAS) is a widely used and well-established technique for determining the presence of specific elements, such as cadmium, in a sample. azom.com The method measures the absorption of optical radiation by free atoms in a gaseous state. azom.com For cadmium analysis, two primary atomization methods are employed: flame AAS (FAAS) and electrothermal atomization (ETAAS), also known as graphite (B72142) furnace AAS (GFAAS). osha.govnih.gov

In FAAS, the sample solution is aspirated into a flame, which converts the sample into atomic vapor. azom.com The amount of light absorbed by the cadmium atoms in the flame is proportional to the concentration of cadmium in the sample. azom.com While robust, FAAS may lack the required sensitivity for detecting very low concentrations of cadmium in some samples. azom.com

For enhanced sensitivity, GFAAS is the preferred method. researchgate.net Instead of a flame, it uses a graphite tube that is electrically heated to atomize the sample. osha.govnih.gov This technique offers significantly lower detection limits, making it suitable for trace and ultra-trace analysis of cadmium. researchgate.net The use of matrix modifiers, such as palladium nitrate (B79036) or a mixture of palladous chloride and magnesium nitrate, is often necessary to stabilize the cadmium during the heating process and minimize interferences from the sample matrix. osha.govoiv.intoiv.int The International Organisation of Vine and Wine (OIV) specifies a GFAAS method for cadmium determination using a wavelength of 228.8 nm and Zeeman background correction. oiv.intoiv.int

Key Research Findings for AAS:

A validation study for flame AAS analysis of cadmium reported an average recovery of 104.0% with a coefficient of variation of 0.010. osha.gov

The GFAAS technique showed an average recovery of 94.2% with a coefficient of variation of 0.043. osha.gov

Quantitative detection limits for flame AAS can be around 0.014 µg/mL, while for GFAAS, they can be as low as 0.15 ng/mL. osha.gov

High concentrations of silicates can interfere with cadmium determination by flame AAS. osha.gov

| Parameter | Flame Atomic Absorption Spectroscopy (FAAS) | Graphite Furnace Atomic Absorption Spectroscopy (GFAAS/ETAAS) |

|---|---|---|

| Principle | Measures light absorption by atomized sample in a flame. azom.com | Measures light absorption by atomized sample in an electrically heated graphite tube. nih.gov |

| Sensitivity | Lower; suitable for higher concentrations. azom.com | Higher; ideal for trace and ultra-trace concentrations. researchgate.net |

| Detection Limit (Cadmium) | ~0.014 µg/mL osha.gov | ~0.15 ng/mL osha.gov |

| Common Application | Routine analysis where concentration levels are moderate. scispace.com | Analysis of samples with very low cadmium levels, such as environmental and biological samples. nih.gov |

| Notes | May require preconcentration steps for trace analysis. scielo.br | Often requires matrix modifiers and Zeeman background correction for accuracy. oiv.intoiv.int |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting metals and several non-metals at extremely low concentrations. wikipedia.org It uses an inductively coupled plasma to ionize the sample, and then a mass spectrometer separates and quantifies the ions. wikipedia.organalytik-jena.com This method is renowned for its speed, precision, and superior sensitivity compared to AAS. wikipedia.org

For the analysis of cadmium, ICP-MS offers detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. researchgate.netnih.gov This makes it exceptionally well-suited for trace analysis in a wide variety of sample matrices, including pharmaceutical compounds and biological tissues. nih.govnih.gov A key advantage of ICP-MS is its ability to perform rapid, multi-elemental scans, analyzing for numerous elements simultaneously. wikipedia.org

However, the technique is susceptible to interferences, particularly polyatomic (or spectroscopic) interferences, where ions of different elements have the same mass-to-charge ratio. nih.govmdpi.com For cadmium, potential interferences include molybdenum (Mo) and zirconium (Zr) oxides. mdpi.com Modern ICP-MS instruments often incorporate collision or reaction cells to mitigate these interferences and improve accuracy. mdpi.com

Key Research Findings for ICP-MS:

ICP-MS is a robust method for the specific detection and quantitation of cadmium and other heavy metals in pharmaceutical compounds, with average elemental recoveries ranging from 89% to 102%. nih.gov

The technique has been successfully coupled with separation methods like size-exclusion chromatography (SEC-ICP-MS) for speciation analysis, which involves identifying and quantifying the different forms of an element in a sample. speciation.netnih.gov

Method 6020B from the U.S. Environmental Protection Agency (EPA) outlines the use of ICP-MS for determining over 60 elements, including cadmium, in water and waste digests. epa.gov

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), also referred to as ICP-Atomic Emission Spectroscopy (ICP-AES), is another powerful technique for multi-elemental analysis. thermofisher.com Like ICP-MS, it utilizes an argon plasma to excite the atoms of the elements in a sample. thermofisher.com However, instead of detecting ions with a mass spectrometer, ICP-OES measures the characteristic wavelengths of light (photons) emitted as the excited atoms return to their ground state. ujecology.com

ICP-OES is known for its high matrix tolerance, wide linear dynamic range, and speed of analysis. thermofisher.com While generally less sensitive than ICP-MS, it is more sensitive than FAAS and offers a robust and reliable method for quantifying cadmium in various samples, including food, soil, and water. researchgate.netujecology.comnih.govresearchgate.net The choice between ICP-OES and ICP-MS often depends on the required detection limits and the complexity of the sample matrix. nih.gov For many applications in quality control and environmental monitoring, the sensitivity of ICP-OES is more than sufficient. nih.govlabotronics.com

Key Research Findings for ICP-OES:

ICP-OES has been validated for the simultaneous determination of seven heavy metals, including cadmium, in human blood fractions. researchgate.net

The method is widely applied in diverse fields such as geology, metallurgy, and environmental science for sample analysis. labotronics.com

It is considered a simple, sensitive, and universal method, demonstrating good selectivity, accuracy, and linearity for elemental analysis in drinking water. ujecology.com

Electrochemical Methods for Species Detection

Electrochemical methods offer an alternative approach to spectrometric techniques, often providing high sensitivity, portability, and cost-effectiveness for the determination of specific metal ions.

Anodic Stripping Voltammetry (ASV) for Trace Cadmium Determination

Anodic Stripping Voltammetry (ASV) is an exceptionally sensitive electrochemical technique for determining trace concentrations of metal ions. abechem.com The method involves two main steps: a deposition (or pre-concentration) step and a stripping (or measurement) step. frontiersin.org In the deposition step, a negative potential is applied to a working electrode (such as a mercury film or bismuth electrode), causing the cadmium ions (Cd²⁺) in the sample to be reduced and concentrated onto the electrode surface. abechem.commetrohm.com In the subsequent stripping step, the applied potential is scanned in the positive direction, which re-oxidizes the trapped cadmium back into solution. frontiersin.org This stripping process generates a current peak whose magnitude is proportional to the concentration of cadmium in the sample. frontiersin.org

ASV is capable of achieving very low detection limits, often in the µg/L (ppb) range or lower. metrohm.comnih.gov The technique has been successfully applied to determine cadmium in various media, including water, blood, and even non-aqueous solutions like dimethyl sulfoxide (B87167) (DMSO)/water mixtures, which is relevant for analyzing organic compounds. nih.govnih.govmetrohm.com The use of bismuth-based electrodes is increasingly favored as a less toxic alternative to traditional mercury electrodes. abechem.commetrohm.com

Key Research Findings for ASV:

Using a mercury film electrode with a 30-second deposition time, a detection limit of 0.02 µg/L for Cd²⁺ was achieved. metrohm.com

A method using a bismuth drop electrode reported a detection limit of 0.1 µg/L for cadmium with a 60-second deposition time. metrohm.com

ASV has been developed for the direct determination of cadmium in pharmaceutical ingredients dissolved in DMSO/water solutions, avoiding the need for acid digestion. nih.gov

The sensitivity of the ASV method can be significantly enhanced by optimizing parameters such as pH, electrolyte composition, and deposition potential. liverpool.ac.uk

| Parameter | Finding | Source |

|---|---|---|

| Principle | Two-step process: 1) Electrochemical deposition (concentration) of Cd on an electrode. 2) Anodic stripping (measurement) of the deposited Cd. | frontiersin.org |

| Working Electrodes | Mercury Film Electrode (MFE), Bismuth-based Electrodes (e.g., Bi drop). | abechem.commetrohm.commetrohm.com |

| Detection Limit (Cd²⁺) | As low as 0.02 µg/L to 0.1 µg/L depending on electrode and conditions. | metrohm.commetrohm.com |

| Linear Range | Up to ~50 µg/L (with 30s deposition). | metrohm.com |

| Key Advantage | High sensitivity and suitability for trace analysis, with potential for direct analysis in organic-containing media. | nih.govnih.gov |

Chromatographic and Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In the context of this compound research, these methods are crucial for isolating cadmium from the complex sample matrix prior to quantification or for speciation studies. The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. researchgate.net

For metal ions like cadmium, ion-exchange chromatography is a particularly effective technique. mdpi.com This method uses a stationary phase (a resin) with charged functional groups that can reversibly bind ions from the sample solution. mdpi.comjetir.org Anion-exchange resins have been successfully used to separate cadmium from plant matrices for high-precision isotope analysis by MC-ICP-MS. nih.gov Cation-exchange resins, which contain groups like carboxylic acid (–COOH) or sulfonic acid (–SO₃H), can also be employed to separate metal cations. mdpi.com

Other relevant separation techniques include:

Solid-Phase Extraction (SPE): This method uses a solid sorbent to adsorb the analyte from a solution. Silica (B1680970) gel modified with a chelating agent like cupferron (B1669334) has been used to preconcentrate cadmium from samples before analysis by FAAS. scielo.br

Solvent Extraction: This involves separating compounds based on their relative solubilities in two different immiscible liquids. Chelating agents are often used to form a neutral metal complex that can be extracted into an organic solvent. epa.gov

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. It is particularly useful for speciation analysis when coupled with an elemental detector like ICP-MS, allowing for the separation and identification of different cadmium-binding proteins and compounds. speciation.netnih.gov

The separation of metal carboxylates can be complex. The interaction between the metal (cadmium) and the carboxylate (didecanoate) can be ionic or coordinated in various ways (unidentate, bidentate chelating, bidentate bridging), which influences their chemical behavior and separation. researchgate.net Separation fluids containing carboxylic acids and their corresponding salts have been developed to delaminate and recycle materials containing metal layers, demonstrating a practical application of controlling metal carboxylate chemistry. google.com

Solid-Phase Extraction for Sample Preparation and Preconcentration

Solid-Phase Extraction (SPE) is a widely utilized technique for the sample preparation and preconcentration of analytes from a liquid sample, making it highly relevant for the analysis of cadmium compounds. jchemrev.com The technique offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, shorter processing times, and the potential for automation. scharlab.com SPE is based on the principle of chromatography, where compounds are separated based on their physical and chemical properties as they interact with a solid sorbent. scharlab.com

The primary goals of using SPE in the context of this compound research include sample clean-up, concentration of the analyte from dilute solutions, and solvent exchange prior to analysis by techniques like High-Performance Liquid Chromatography (HPLC) or atomic absorption spectrometry. scharlab.comnih.gov The process generally involves four key steps:

Conditioning: The solid sorbent within the SPE cartridge is activated with a solvent to ensure reproducible interaction with the sample. scharlab.com

Retention (Loading): The sample solution is passed through the sorbent, and the target analyte (e.g., cadmium ions) is retained on the solid phase. scharlab.com

Washing: Impurities and other matrix components are selectively washed from the cartridge while the analyte remains bound. scharlab.com

Elution: A specific solvent is used to disrupt the analyte-sorbent interaction, eluting the purified and concentrated analyte for subsequent analysis. mdpi.com

Research on the preconcentration of cadmium ions for analysis by Flame Atomic Absorption Spectrometry (FAAS) demonstrates the efficacy of SPE. In one such automated on-line system, a sol-gel functionalized silica sorbent was used to effectively capture cadmium ions from various samples. mdpi.com The conditions for this process highlight the precise control required for effective extraction.

Table 1: Example of On-line SPE System Parameters for Cadmium(II) Preconcentration

| Parameter | Condition | Source |

| Sorbent Material | Sol-gel thiocyanatopropyl functionalized silica | mdpi.com |

| Sample Loading Flow Rate | 10.0 mL min⁻¹ | mdpi.com |

| Preconcentration Time | 120 seconds | mdpi.com |

| Eluent | 0.5 mol L⁻¹ HNO₃ in 20% v/v acetone | mdpi.com |

| Elution Flow Rate | 8.0 mL min⁻¹ | mdpi.com |

| Limit of Detection (LOD) | 0.15 µg L⁻¹ for Cd(II) | mdpi.com |

| Enhancement Factor | 152 | mdpi.com |

This methodology allows for significant enhancement factors and very low detection limits, making it a powerful tool for trace analysis of cadmium in environmental and biological samples. mdpi.com

Microscopic and Surface Characterization Techniques

Microscopic and surface analysis techniques are indispensable for investigating the physical and chemical properties of solid materials like this compound. These methods provide high-resolution visual data on surface topography and morphology, as well as quantitative information about elemental composition and distribution.

Scanning Electron Microscopy (SEM) is a fundamental technique for studying the surface features (topography) and the shape and size of particles (morphology) that constitute a material. iyte.edu.tr In an SEM, a focused beam of high-energy electrons scans across the specimen's surface. The interactions between the electrons and the sample atoms produce various signals, primarily secondary electrons and backscattered electrons, which are collected by detectors to form high-resolution images. iyte.edu.tr